

# physical and chemical properties of 1-O-Propyl-rac-glycerol

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## Compound of Interest

Compound Name: **1-O-Propyl-rac-glycerol**

Cat. No.: **B1359860**

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An In-depth Technical Guide to **1-O-Propyl-rac-glycerol**

## Introduction

**1-O-Propyl-rac-glycerol**, also known as 3-propoxy-1,2-propanediol, is a glycerol ether that belongs to the broader class of ether lipids. These lipids are characterized by an ether linkage between a fatty alcohol and a glycerol backbone, in contrast to the more common ester linkage found in triglycerides and most phospholipids. While **1-O-Propyl-rac-glycerol** itself is not extensively studied, the class of 1-O-alkylglycerols has garnered significant interest in the scientific community for their diverse biological activities. These activities range from influencing cell membrane properties to modulating critical signaling pathways, making them relevant to researchers in fields such as cell biology, pharmacology, and drug development.[\[1\]](#) [\[2\]](#)

This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for synthesis and analysis, and the biological significance of **1-O-Propyl-rac-glycerol** and related short-chain 1-O-alkylglycerols.

## Physical and Chemical Properties

Direct experimental data for many of the physical properties of **1-O-Propyl-rac-glycerol** are not readily available in the literature. However, some properties have been reported, and others can be estimated by examining closely related analogs.

## Properties of 1-O-Propyl-rac-glycerol

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub>	MedChemExpress, ChemicalBook
Molecular Weight	134.17 g/mol	MedChemExpress, ChemicalBook
Appearance	Liquid	Sigma-Aldrich
Flash Point	117 °C (242.6 °F)	Sigma-Aldrich
Assay	≥98% (GC)	Sigma-Aldrich

## Properties of Analogous Glycerol Ethers

To provide a more complete picture, the table below lists the measured physical properties of two close structural analogs, 3-ethoxy-1,2-propanediol (the ethyl ether) and 3-allyloxy-1,2-propanediol (the allyl ether). These values can be used to estimate the properties of **1-O-Propyl-rac-glycerol**.

Property	3-Ethoxy-1,2-propanediol	3-Allyloxy-1,2-propanediol
Boiling Point	222 °C (lit.)	142 °C at 28 mm Hg (lit.)
Density	1.063 g/mL at 25 °C (lit.)	1.068 g/mL at 25 °C (lit.)
Refractive Index	n <sub>20/D</sub> 1.441 (lit.)	n <sub>20/D</sub> 1.462 (lit.)

Source: Sigma-Aldrich, ChemicalBook[3][4][5][6]

## Chemical Reactivity and Stability

**1-O-Propyl-rac-glycerol** possesses two primary functional groups that dictate its chemical reactivity: a stable ether linkage and two hydroxyl groups (a primary and a secondary alcohol).

- Ether Linkage: The C-O-C ether bond is generally stable under neutral, basic, and mild acidic conditions. Cleavage of this bond typically requires harsh conditions, such as strong acids (e.g., HBr or HI).

- Hydroxyl Groups: The primary and secondary alcohol functionalities can undergo typical alcohol reactions, such as esterification, oxidation, and conversion to alkyl halides. The presence of two hydroxyl groups allows for the formation of cyclic acetals and ketals.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-O-Propyl-rac-glycerol** is not widely published, a general procedure can be derived from standard organic chemistry techniques for the preparation of glycerol ethers, primarily the Williamson ether synthesis.

### Synthesis of 1-O-Propyl-rac-glycerol (Representative Protocol)

This protocol is based on the Williamson ether synthesis, a common and effective method for preparing ethers.

Reaction Scheme:

Materials:

- Glycerol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1-Bromopropane (Propyl bromide)
- Dry Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCl), 1M

- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution

Procedure:

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add dry glycerol to a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the glycerol in anhydrous DMF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium glyceroxide.
- Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.
- Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$ . Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
- Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- Final Purification: The crude **1-O-Propyl-rac-glycerol** can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

## Analytical Characterization

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify potential impurities. The mass spectrum is expected to show a molecular ion peak (or fragments corresponding to the loss of water or other small groups) consistent with a molecular weight of 134.17 g/mol .

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the ether oxygen) and the glycerol backbone (a series of multiplets for the  $\text{CH}_2$  and  $\text{CH}$  protons).
  - $^{13}\text{C}$  NMR: The spectrum will show six distinct carbon signals corresponding to the three carbons of the propyl group and the three carbons of the glycerol backbone.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum will be characterized by a broad O-H stretching band (around  $3400\text{ cm}^{-1}$ ) from the hydroxyl groups, C-H stretching bands (around  $2870\text{-}2960\text{ cm}^{-1}$ ), and a prominent C-O stretching band for the ether linkage (around  $1100\text{ cm}^{-1}$ ).

## Biological Activity and Signaling Pathways

The biological effects of **1-O-Propyl-rac-glycerol** are understood primarily through the study of the broader class of 1-O-alkylglycerols. These molecules are not merely structural components but are active participants in cellular processes.

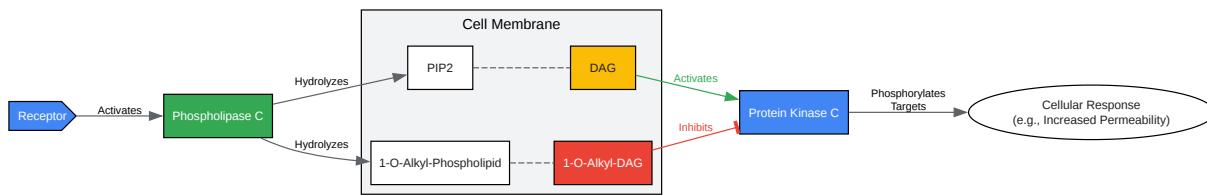
## Incorporation into Cell Membranes and Effects on Permeability

1-O-alkylglycerols can be taken up by cells and incorporated into phospholipids, replacing an acyl chain. This alters the composition and physical properties of the cell membrane. One of the notable effects of short-chain 1-O-alkylglycerols is their ability to transiently increase the permeability of the blood-brain barrier, a property that is being explored for enhancing the delivery of therapeutic agents to the central nervous system.[\[2\]](#)

## Interference with Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling

1-O-alkylglycerols can modulate signaling pathways that are dependent on the second messenger diacylglycerol (DAG). When incorporated into phospholipids, their hydrolysis by phospholipase C (PLC) generates 1-O-alkyl-2-acyl-glycerol, an analog of DAG. This analog is

reported to be an inhibitor of protein kinase C (PKC) activation by DAG.<sup>[1]</sup> This inhibitory action can affect a multitude of cellular processes regulated by PKC, such as cell proliferation, differentiation, and inflammation. For instance, pretreatment of endothelial cells with 1-O-alkylglycerols has been shown to inhibit the increase in endothelial permeability induced by phorbol esters (which directly activate PKC).

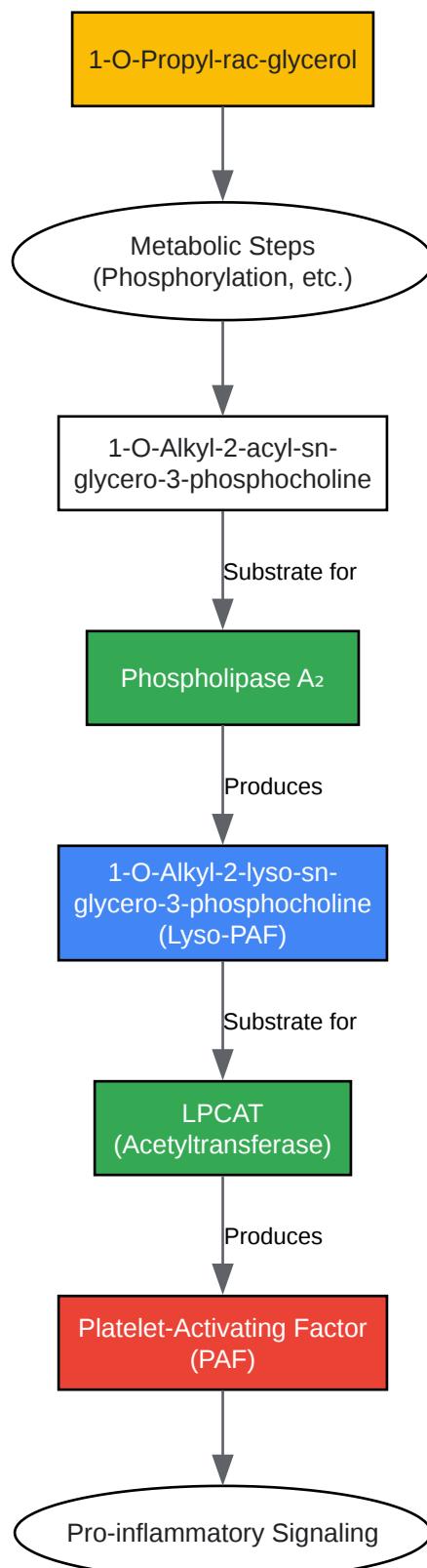


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**Figure 1:** Interference of 1-O-Alkylglycerols with the DAG/PKC Signaling Pathway.

## Involvement in Platelet-Activating Factor (PAF) Metabolism

1-O-alkylglycerols are precursors in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation, allergic responses, and cell signaling. The synthesis of PAF involves the modification of a 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine molecule. Studies have shown that supplementing cells with 1-O-alkylglycerols can lead to an increased production of lyso-PAF, a direct precursor to PAF. This suggests that **1-O-Propyl-rac-glycerol** could potentially modulate cellular processes that are dependent on PAF signaling.<sup>[7]</sup>

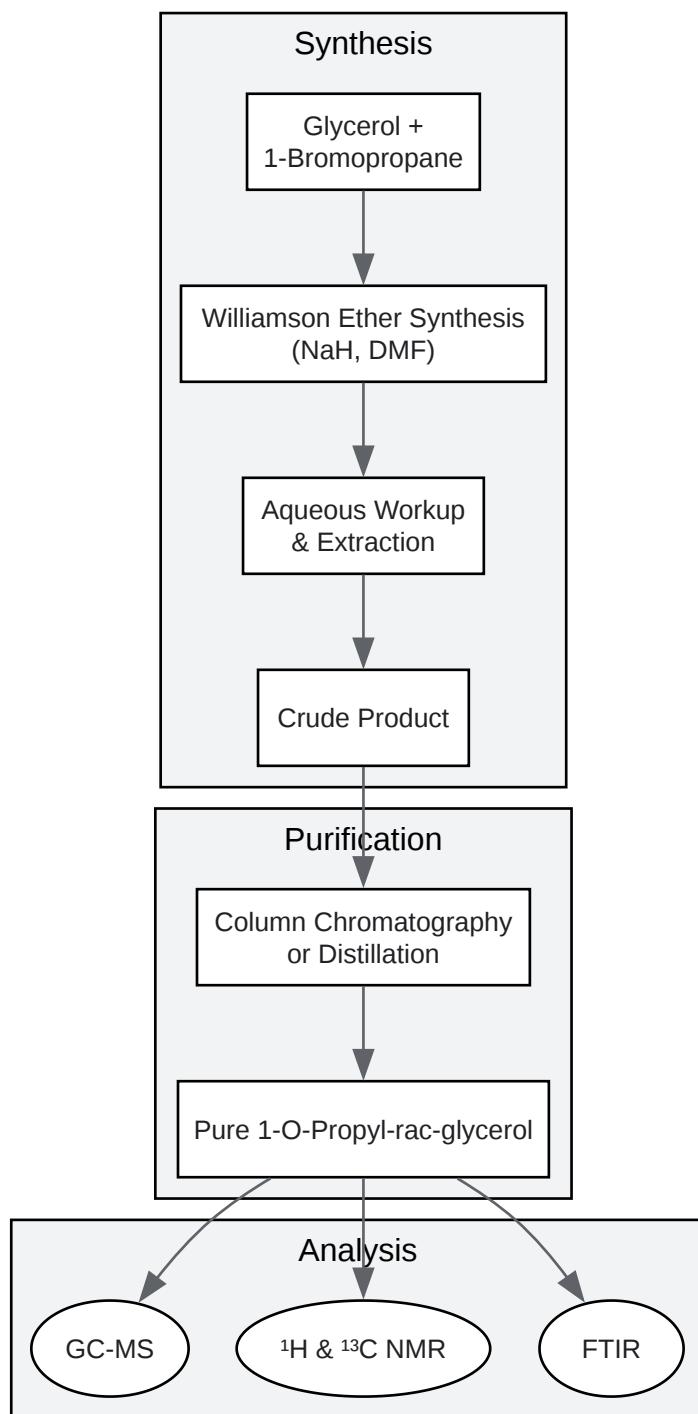


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**Figure 2:** Role of 1-O-Alkylglycerols in the PAF Biosynthesis Pathway.

## Representative Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of **1-O-Propyl-rac-glycerol**.



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**Figure 3:** A representative workflow for the synthesis and analysis of **1-O-Propyl-rac-glycerol**.

## Conclusion

**1-O-Propyl-rac-glycerol** is a member of the biologically active class of 1-O-alkylglycerols. While specific data on the propyl derivative is limited, the known properties of its analogs and the well-documented biological activities of short-chain alkylglycerols provide a strong foundation for its study. Its potential to modulate key signaling pathways, such as those involving PKC and PAF, makes it a compound of interest for research in cellular signaling and pharmacology. The experimental protocols and analytical methods outlined in this guide provide a framework for the synthesis and characterization of **1-O-Propyl-rac-glycerol**, enabling further investigation into its specific properties and biological functions.

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